molecular formula C13H9IN2 B577367 3-Iodo-6-phenyl-1H-indazole CAS No. 1227269-40-0

3-Iodo-6-phenyl-1H-indazole

Cat. No.: B577367
CAS No.: 1227269-40-0
M. Wt: 320.133
InChI Key: CNKMVUYZPGCZDS-UHFFFAOYSA-N
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Description

3-Iodo-6-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-phenyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-iodobenzylidenehydrazine with phenylhydrazine under acidic conditions. This reaction typically requires a catalyst such as copper acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-phenyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-6-phenyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-phenyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole structure without the iodine and phenyl substitutions.

    2H-Indazole: Another tautomeric form of indazole with different chemical properties.

    3-Iodo-1H-indazole: Similar to 3-Iodo-6-phenyl-1H-indazole but lacks the phenyl group.

Uniqueness

This compound is unique due to the presence of both iodine and phenyl groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

3-iodo-6-phenyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKMVUYZPGCZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733711
Record name 3-Iodo-6-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-40-0
Record name 3-Iodo-6-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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